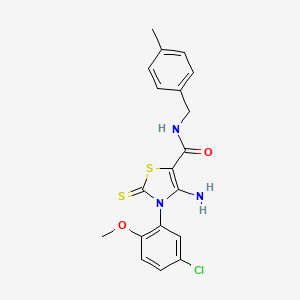
4-amino-3-(5-chloro-2-methoxyphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-3-(5-chloro-2-methoxyphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H18ClN3O2S2 and its molecular weight is 419.94. The purity is usually 95%.
BenchChem offers high-quality 4-amino-3-(5-chloro-2-methoxyphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-3-(5-chloro-2-methoxyphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide”, also known as “4-amino-3-(5-chloro-2-methoxyphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide”.
Pharmaceutical Development
This compound has potential applications in pharmaceutical development due to its unique chemical structure. It can be explored for its antimicrobial properties , targeting bacterial and fungal infections. The presence of the thiazole ring and the amino group suggests it could be a candidate for developing new antibiotics or antifungal agents .
Cancer Research
The compound’s structure, which includes a thiazole ring, is often found in molecules with anticancer properties . Researchers can investigate its ability to inhibit cancer cell growth or induce apoptosis (programmed cell death) in various cancer cell lines. This makes it a promising candidate for developing new cancer therapies .
Neuroprotective Agents
Given the presence of the methoxyphenyl group, this compound might exhibit neuroprotective effects . It can be studied for its potential to protect neurons from oxidative stress or other neurotoxic conditions, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory Applications
The compound could be explored for its anti-inflammatory properties . The thiazole ring and the amino group are structural motifs found in many anti-inflammatory drugs. Research can focus on its ability to reduce inflammation in various models, potentially leading to new treatments for inflammatory diseases .
Enzyme Inhibition Studies
This compound can be used in enzyme inhibition studies . Its unique structure allows it to act as an inhibitor for various enzymes, which can be crucial in understanding enzyme functions and developing enzyme-targeted therapies. For example, it could be tested against enzymes involved in metabolic pathways or disease processes .
Biochemical Research
Finally, this compound can be used in biochemical research to study its interactions with biological molecules. Its structure allows it to bind to proteins, nucleic acids, or other biomolecules, making it a useful tool for understanding biochemical pathways and interactions.
These applications highlight the versatility and potential of “4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide” in various fields of scientific research.
Synthesis and application of trifluoromethylpyridines 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent 2-Amino-3-chloro-1,4-naphthoquinone-covalent modification of graphene Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT)
Eigenschaften
IUPAC Name |
4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S2/c1-11-3-5-12(6-4-11)10-22-18(24)16-17(21)23(19(26)27-16)14-9-13(20)7-8-15(14)25-2/h3-9H,10,21H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKLYFDTTLMQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(C(=S)S2)C3=C(C=CC(=C3)Cl)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-3-(5-chloro-2-methoxyphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2483148.png)
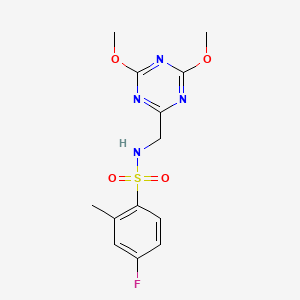
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2483151.png)

![1-[2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2483155.png)

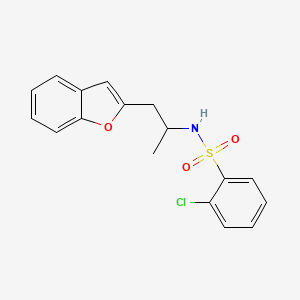
![2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[2-oxo-4-(4-propan-2-yloxyphenyl)azetidin-1-yl]acetamide](/img/structure/B2483162.png)


![6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol](/img/structure/B2483165.png)
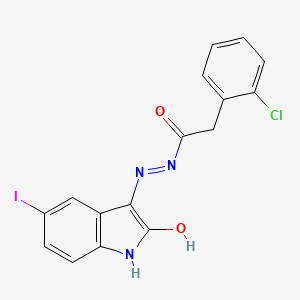
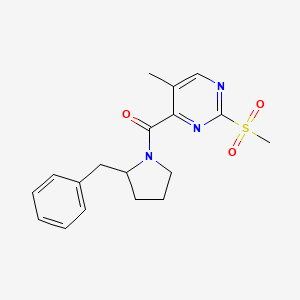
![1'-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2483170.png)